molecular formula C8H15NO3 B6189681 (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid CAS No. 2506282-37-5

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid

Cat. No. B6189681
CAS RN: 2506282-37-5
M. Wt: 173.2
InChI Key:
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Description

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid, also known as (2R,3R)-3-tert-butoxyazetidine-2-carboxylic acid, is a chiral reagent that has been used in the synthesis of various compounds and is also known for its application in scientific research.

Scientific Research Applications

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has been used in various scientific research applications, including the synthesis of chiral compounds, the synthesis of chiral auxiliaries, the synthesis of chiral amines, and the synthesis of chiral alcohols. It has also been used as a reagent in the synthesis of various natural products, such as terpenes, steroids, and alkaloids.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is not well understood. However, it is believed that the reagent acts as an activating group and facilitates the reaction of other compounds, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the reagent has no significant toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid in laboratory experiments is its ability to catalyze the reaction of other compounds, such as alcohols, amines, and carboxylic acids. The main limitation of using this reagent is its tendency to react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

For the use of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid include further research into its mechanism of action, its potential applications in the synthesis of natural products, and its potential use as a chiral catalyst in asymmetric synthesis. Additionally, further research into its effects on biochemical and physiological processes could lead to new applications in the medical and pharmaceutical fields.

Synthesis Methods

The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can be achieved using a variety of methods. One of the most common methods is the reaction of tert-butyl bromide with ethyl azetidin-2-carboxylate in the presence of a base, such as potassium carbonate, in a polar solvent, such as dimethylformamide (DMF). This reaction yields this compound as the major product. Other methods of synthesis include the reaction of ethyl azetidin-2-carboxylate with tert-butyl chloride in the presence of a base, such as sodium hydroxide, and the reaction of ethyl azetidin-2-carboxylate with tert-butyl isocyanide in the presence of a base, such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid involves the conversion of tert-butyl 2-oxoacetate to the corresponding azetidine derivative through a series of reactions.", "Starting Materials": [ "tert-butyl 2-oxoacetate", "sodium hydride", "2-bromoethylamine hydrobromide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "tert-butyl 2-oxoacetate is treated with sodium hydride to form the corresponding enolate", "the enolate is then reacted with 2-bromoethylamine hydrobromide to form the azetidine derivative", "the azetidine derivative is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid", "the carboxylic acid is then treated with hydrochloric acid to form the corresponding hydrochloride salt", "the hydrochloride salt is neutralized with sodium bicarbonate to form the free carboxylic acid", "the free carboxylic acid is extracted with ethyl acetate and purified to obtain the final product, (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid" ] }

CAS RN

2506282-37-5

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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